molecular formula C24H34N2O2S B4283190 1-[4-(TERT-BUTYL)BENZYL]-4-[(4-PROPYLPHENYL)SULFONYL]PIPERAZINE

1-[4-(TERT-BUTYL)BENZYL]-4-[(4-PROPYLPHENYL)SULFONYL]PIPERAZINE

Cat. No.: B4283190
M. Wt: 414.6 g/mol
InChI Key: QEKNUZRQAXTBCT-UHFFFAOYSA-N
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Description

1-[4-(TERT-BUTYL)BENZYL]-4-[(4-PROPYLPHENYL)SULFONYL]PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a tert-butylbenzyl group and a propylphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(TERT-BUTYL)BENZYL]-4-[(4-PROPYLPHENYL)SULFONYL]PIPERAZINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of tert-butylbenzyl chloride: This can be achieved by reacting tert-butylbenzyl alcohol with thionyl chloride under reflux conditions.

    N-alkylation of piperazine: The tert-butylbenzyl chloride is then reacted with piperazine in the presence of a base such as potassium carbonate to form 1-(4-tert-butylbenzyl)piperazine.

    Sulfonylation: The final step involves the reaction of 1-(4-tert-butylbenzyl)piperazine with 4-propylbenzenesulfonyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(TERT-BUTYL)BENZYL]-4-[(4-PROPYLPHENYL)SULFONYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine nitrogen can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: N-alkyl or N-aryl piperazine derivatives.

Scientific Research Applications

1-[4-(TERT-BUTYL)BENZYL]-4-[(4-PROPYLPHENYL)SULFONYL]PIPERAZINE has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including its role as a potential drug candidate for treating certain diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(TERT-BUTYL)BENZYL]-4-[(4-PROPYLPHENYL)SULFONYL]PIPERAZINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity to certain proteins, while the piperazine ring can facilitate interactions with biological membranes.

Comparison with Similar Compounds

    1-(4-tert-butylbenzyl)piperazine: Lacks the sulfonyl group, which may result in different chemical and biological properties.

    4-[(4-propylphenyl)sulfonyl]piperazine: Lacks the tert-butylbenzyl group, which may affect its overall stability and reactivity.

Uniqueness: 1-[4-(TERT-BUTYL)BENZYL]-4-[(4-PROPYLPHENYL)SULFONYL]PIPERAZINE is unique due to the presence of both the tert-butylbenzyl and propylphenylsulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups can enhance its solubility, stability, and potential interactions with biological targets.

Properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-4-(4-propylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O2S/c1-5-6-20-9-13-23(14-10-20)29(27,28)26-17-15-25(16-18-26)19-21-7-11-22(12-8-21)24(2,3)4/h7-14H,5-6,15-19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKNUZRQAXTBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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